(2-{4-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)amine hydrochloride
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is characterized by its multiple heterocyclic rings. Thiadiazole is a 5-membered ring system containing a sulfur atom and two nitrogen atoms . The presence of these heteroatoms can significantly influence the compound’s chemical properties and reactivity.Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by its functional groups. For instance, the amine group could participate in acid-base reactions, forming a protonated ammonium ion . The heterocyclic rings might also undergo various reactions depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For instance, the presence of an amine group could make the compound a weak base . The heterocyclic rings could also influence the compound’s stability, reactivity, and solubility .Scientific Research Applications
Antibacterial Activity
Research has demonstrated that compounds incorporating structures similar to (2-{4-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)amine hydrochloride show significant antibacterial activity. For instance, Hu et al. (2005) found that oxadiazoles with a pyridyl triazole ring, which are chemically related, exhibited good antibacterial properties, suggesting potential as antibacterial candidate drugs (Hu et al., 2005).
Synthesis and Biological Activities
Studies by Ceylan et al. (2014) on compounds with similar structures have shown that these molecules exhibit a range of biological activities, including antimicrobial, antilipase, and antiurease effects (Ceylan et al., 2014).
Energetic Material Applications
Research by Cao et al. (2020) explored the use of compounds with structures like this compound in energetic materials. They found that these compounds have potential applications due to their high heat of detonation and good performance as energetic salts (Cao et al., 2020).
Anticancer Potential
Yakantham et al. (2019) synthesized derivatives with similar molecular structures and tested them for anticancer activity. These compounds demonstrated good to moderate activity against various human cancer cell lines (Yakantham et al., 2019).
Future Directions
Given the biological activity of many thiadiazole-containing compounds , this compound could be of interest in medicinal chemistry research. Future work could involve synthesizing the compound and testing its biological activity. Additionally, modifications could be made to its structure to optimize its properties and activity .
Mechanism of Action
Target of Action
Thiazole derivatives, which share a similar structure with this compound, have been found to exhibit a broad spectrum of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives are known to interact strongly with biological targets due to their mesoionic character . This allows them to cross cellular membranes and exert their biological effects .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological effects, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives are known to have good liposolubility, which is likely attributed to the presence of the sulfur atom . This suggests that they may have good bioavailability.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The mesoionic nature of thiazole derivatives allows them to cross cellular membranes, suggesting that they may be influenced by the cellular environment .
Properties
IUPAC Name |
2-[4-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6OS.ClH/c11-2-3-16-5-8(13-15-16)10-12-9(14-17-10)7-1-4-18-6-7;/h1,4-6H,2-3,11H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIMVJRBNQUQIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NOC(=N2)C3=CN(N=N3)CCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN6OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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